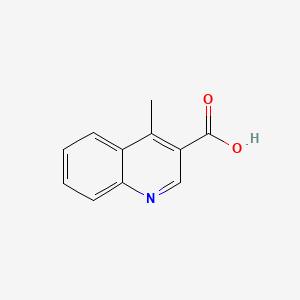

4-Methylquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUSXQGMZHRAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717233 | |

| Record name | 4-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103907-10-4 | |

| Record name | 4-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques and Spectroscopic Analysis in Quinoline Carboxylic Acid Research

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to assign each proton and carbon atom to its specific position within the molecular structure of 4-Methylquinoline-3-carboxylic acid.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, a characteristic singlet for the methyl group, and a downfield signal for the carboxylic acid proton. The chemical shifts (δ) and splitting patterns of the aromatic protons are dictated by their position on the quinoline ring and their coupling with adjacent protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would feature signals for the methyl carbon, the carboxylic acid carbon, and the nine distinct carbons of the quinoline ring system. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from data on closely related quinoline derivatives. sci-hub.sersc.org For instance, research on various substituted quinoline-3-carboxylic acids and 2-methylquinoline-4-carboxylic acids confirms the typical chemical shift ranges for the quinoline ring carbons and the carboxyl carbon. sci-hub.sescispace.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of similar compounds, as specific experimental data is not available in the cited literature.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -COOH | 11.0 - 14.0 (broad s) | 165.0 - 170.0 |

| H-2 | ~9.0 (s) | ~150.0 |

| C-3 | - | ~125.0 |

| C-4 | - | ~148.0 |

| 4-CH₃ | ~2.7 (s) | ~18.0 - 20.0 |

| H-5 / H-8 (doublets) | 7.8 - 8.2 | ~128.0 - 130.0 |

| H-6 / H-7 (triplets) | 7.5 - 7.8 | ~126.0 - 129.0 |

| C-4a / C-8a | - | ~127.0 / ~147.0 |

s = singlet

For unambiguous assignment of the complex proton and carbon signals, especially within the aromatic system, two-dimensional (2D) NMR techniques are employed. connectjournals.com

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. uni.lu For this compound, COSY would reveal the connectivity between the protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, H-7, and H-8), confirming their sequential arrangement. uni.lu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. uni.lu An HSQC spectrum would definitively link each proton signal (e.g., H-2, H-5, H-6, H-7, H-8, and the methyl protons) to its corresponding carbon atom (C-2, C-5, C-6, C-7, C-8, and the methyl carbon), greatly simplifying the assignment of the ¹³C spectrum. uni.lu The use of such 1D and 2D NMR experiments is standard practice for the structural confirmation of new quinoline derivatives. connectjournals.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. researchgate.net For this compound (C₁₁H₉NO₂), the monoisotopic mass is 187.06332 Da. nih.gov HRMS analysis would typically be performed on the protonated molecule [M+H]⁺. The comparison between the calculated and experimentally found exact mass provides strong evidence for the compound's identity. This technique is routinely used to confirm the synthesis of quinoline carboxylic acid derivatives. smolecule.com

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

| [M+H]⁺ | [C₁₁H₁₀NO₂]⁺ | 188.07060 nih.gov | Data not available |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, with minimal fragmentation. nih.gov ESI-MS is frequently used to confirm the molecular weight of synthesized quinoline derivatives. scispace.comsmolecule.com Predicted ESI-MS data for this compound indicates the expected m/z values for several common adducts.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M-H]⁻ | 186.05604 |

| [M+K]⁺ | 226.02648 |

Data sourced from PubChemLite, based on theoretical calculations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying components of a mixture. However, direct GC-MS analysis of polar, non-volatile compounds like this compound is challenging due to their thermal instability and low volatility. To overcome this, chemical derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.

A common derivatization strategy involves esterification. For instance, reaction with an alcohol in the presence of an acid catalyst (e.g., 2M HCl in methanol) converts the carboxylic acid to its corresponding methyl ester. Alternatively, silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic proton with a tert-butyldimethylsilyl (TBDMS) group. These derivatization procedures render the analyte sufficiently volatile for GC separation.

Once the derivatized compound is introduced into the GC-MS system, it is separated on a capillary column and subsequently ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. For a methyl ester derivative of this compound, key fragments would include the molecular ion peak (M⁺) and other characteristic ions resulting from the fragmentation of the quinoline ring and the loss of the methoxycarbonyl group. Analysis of related quinoline carboxylic acids by GC-MS has confirmed the utility of this method for structural confirmation. researchgate.netuni.lu

Table 1: Predicted GC-MS Data for Derivatized this compound

| Parameter | Methyl Ester Derivative | TBDMS Ester Derivative |

| Derivatization Reagent | HCl in Methanol | MTBSTFA in Acetonitrile (B52724) |

| Expected Molecular Ion (m/z) | 201 | 301 |

| Predicted Key Fragments (m/z) | 170 ([M-OCH₃]⁺), 142 ([M-COOCH₃]⁺) | 244 ([M-C₄H₉]⁺), 186 ([M-COOTBDMS]⁺) |

| Typical Column | SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm | DB-5 or similar non-polar column |

Data is predicted based on standard derivatization and fragmentation patterns for carboxylic acids and quinoline structures. rcsb.orgrcsb.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

The most characteristic feature in the FT-IR spectrum is the broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is due to intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state. Another key absorption is the sharp, strong band for the carbonyl (C=O) stretching vibration, which for quinoline carboxylic acids is observed around 1680-1725 cm⁻¹. researchgate.net

The spectrum also reveals absorptions related to the quinoline ring system. The C=N stretching vibration of the heterocyclic ring typically appears around 1600-1630 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H bending vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹). The presence of the methyl group would be indicated by its characteristic C-H stretching and bending vibrations. Studies on similar quinoline carboxylic acid derivatives confirm these characteristic absorption regions. researchgate.netsigmaaldrich.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1725 | Sharp, Strong |

| Quinoline Ring | C=N Stretch | 1600 - 1630 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium |

Data compiled from typical values for the specified functional groups and findings from related quinoline carboxylic acid studies. researchgate.netsigmaaldrich.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system in this compound acts as a chromophore, absorbing UV radiation to promote electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of quinoline and its derivatives typically displays multiple absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net For this compound, these transitions are expected to result in strong absorption peaks in the UV region, generally between 220 nm and 350 nm. The substitution of the quinoline core with a methyl group and a carboxylic acid group can influence the exact position and intensity of these absorption maxima (λmax). iucr.orgresearchgate.net

The carboxylic acid group can cause a shift in the absorption bands compared to unsubstituted quinoline. Research on related quinoline-4-carboxylic acid derivatives has demonstrated a bathochromic shift (a shift to longer wavelengths) in the absorption peaks. researchgate.net The solvent used for analysis can also affect the spectrum; polar solvents may interact with the molecule through hydrogen bonding, leading to shifts in the absorption maxima. Analysis of related compounds shows absorption peaks around 228 nm and 317 nm, attributed to π → π* transitions of the C=N and C=C groups within the quinoline structure, respectively. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Electronic Transition | Associated Chromophore |

| 220 - 240 | π → π | C=N group in quinoline ring |

| 300 - 330 | π → π | C=C bonds of the aromatic system |

| > 300 | n → π* | Carbonyl group (C=O) |

Data based on spectroscopic studies of closely related quinoline carboxylic acid derivatives. researchgate.netiucr.orgresearchgate.net

Solid-State Characterization

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as co-crystals of 4-methylquinoline (B147181) with various benzoic acids, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govmdpi.com

In such structures, the fundamental quinoline ring system is planar. The carboxylic acid group at position 3 and the methyl group at position 4 will be attached to this planar system. A key structural feature would be the dihedral angle between the plane of the quinoline ring and the plane of the carboxylic acid group.

Intermolecular hydrogen bonding is a dominant feature in the crystal lattice of carboxylic acids. For this compound, it is expected that the carboxylic acid groups would form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. Additionally, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, potentially forming N···H-O interactions with the carboxylic acid of an adjacent molecule. These hydrogen bonds, along with π–π stacking interactions between the aromatic quinoline rings, would organize the molecules into a stable, three-dimensional supramolecular network. researchgate.netnih.gov In co-crystals of 4-methylquinoline, O⋯N distances for hydrogen bonds are typically short, in the range of 2.52 to 2.57 Å. nih.gov

Table 4: Predicted Crystallographic Data and Key Structural Features for this compound

| Parameter | Expected Value / Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (Carboxylic acid dimers) |

| N···H-O hydrogen bonds (Quinoline N to COOH) | |

| π–π stacking interactions (between quinoline rings) | |

| Expected O···N Bond Distance | ~2.5 - 2.6 Å |

| Molecular Feature | Planar quinoline ring system |

Data predicted based on crystallographic studies of 4-methylquinoline co-crystals and other quinoline carboxylic acids. nih.gov

Analytical Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound and for profiling any related impurities. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated and to improve peak shape.

The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution. Gradient elution is often preferred for impurity profiling as it allows for the effective separation of compounds with a wider range of polarities. The analyte and any impurities are detected as they elute from the column, typically using a UV detector set to a wavelength where the quinoline chromophore strongly absorbs (e.g., around 230 nm or 315 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. This method is widely used for the analysis of quinoline derivatives and other carboxylic acids.

Table 5: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~315 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Parameters are based on standard methods for the analysis of aromatic carboxylic acids.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable technique in the synthesis of this compound and its derivatives, offering a rapid and effective method for monitoring the progress of chemical reactions. It allows chemists to qualitatively observe the consumption of starting materials and the formation of the desired product.

The process typically involves using a stationary phase, such as silica gel GF254, coated onto a plate. A mobile phase, which is a solvent or a mixture of solvents, is chosen based on the polarity of the compounds being separated. For the analysis of quinoline carboxylic acids, a common mobile phase system is a mixture of petroleum ether and ethyl acetate, often in a 3:1 ratio. connectjournals.com The reaction mixture is spotted onto the TLC plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The progress of the reaction can be monitored by taking small aliquots from the reaction vessel at different time intervals and running a TLC analysis. The disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the product indicate the reaction's progression. For instance, in syntheses involving the hydrolysis of an ester to form the carboxylic acid, TLC can confirm when the starting ester has been fully consumed. chemicalbook.com The separated spots are typically visualized under UV light, especially if the compounds are UV-active, or by using staining agents.

It is noteworthy that the mobility of related compounds can vary significantly. For example, certain zwitterionic or internal salt forms of quinoline carboxylic acid derivatives have been observed to remain at the baseline of the TLC plate under various neutral, acidic, or basic eluent systems. journals.co.za

Table 1: TLC Parameters for Analysis of Quinoline Carboxylic Acid Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Application/Observation | Reference |

| Silica Gel GF254 | Petroleum Ether / Ethyl Acetate (3:1) | Monitoring the one-pot synthesis of 4-methyl-2-(3-methylbenzofuran-2-yl)quinoline-3-carboxylic acids. | connectjournals.com |

| Silica Gel | Petroleum Ether / Ethyl Acetate | Used as an irrigant for the purification of 2-oxo-quinoline-4-carboxylic acid derivatives. | chesci.com |

| Not Specified | Neutral, Acidic, or Basic Systems | Internal salts of 1-alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylic acids remained on the baseline. | journals.co.za |

| Not Specified | Not Specified | Monitoring the basic hydrolysis of ester precursors to 4-hydroxy-8-methylquinoline-3-carboxylic acid. | chemicalbook.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a sample. For a synthesized compound like this compound, this method provides stoichiometric verification by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on its molecular formula, C₁₁H₉NO₂. sigmaaldrich.comuni.lu

The theoretical composition is calculated from the molecular formula and the atomic weights of the constituent elements. For C₁₁H₉NO₂, the molecular weight is 187.19 g/mol .

Carbon (C): (11 * 12.011) / 187.19 * 100% = 70.58%

Hydrogen (H): (9 * 1.008) / 187.19 * 100% = 4.84%

Nitrogen (N): (1 * 14.007) / 187.19 * 100% = 7.48%

Oxygen (O): (2 * 15.999) / 187.19 * 100% = 17.09%

A close correlation between the experimental results from an elemental analyzer and these theoretical values provides strong evidence for the purity and correct empirical formula of the synthesized compound. While specific experimental data for this compound is not detailed in the provided search results, elemental analysis is a standard characterization method for novel quinoline derivatives, as demonstrated in studies on related structures where it is used alongside spectroscopic methods to confirm their identity. researchgate.net

**Table 2: Theoretical Elemental Composition of this compound (C₁₁H₉NO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 70.58% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.84% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.48% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.09% |

| Total | 187.198 | 100.00% |

Identification and Characterization of Reaction By-products

The synthesis of quinoline carboxylic acids is often not perfectly selective, leading to the formation of various by-products. The identification and characterization of these unintended compounds are vital for optimizing reaction conditions and ensuring the purity of the final product. The nature and quantity of by-products can be influenced by the synthetic route, reaction conditions, and the specific substrates used.

One of the classic methods for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, which involves reacting an aniline (B41778), an aldehyde, and pyruvic acid. While effective, this reaction is known to produce by-products, which can lower the yield of the desired product. sci-hub.se Research has shown that the order in which the reactants are mixed can play a critical role in determining the final product distribution. For instance, in some cases, 2-methylquinoline-4-carboxylic acid derivatives have been identified as new by-products of the Doebner reaction. sci-hub.se It has been observed that aniline derivatives with electron-donating groups are necessary for the formation of these specific by-products. sci-hub.se

In other synthetic strategies, such as those involving functional group manipulations on the quinoline core, different side reactions can occur. For example, attempts to synthesize a C6-substituted methyl analogue of a quinoline carboxylic acid using an ortho-lithiation protocol were complicated by the kinetic deprotonation of the methyl group, which led to a variety of side products. nih.gov Similarly, the deprotection of ester groups to yield the final carboxylic acid can be a source of impurities. The use of certain reagents might favor the formation of side products, whereas alternative methods, such as using boron tribromide (BBr₃), can yield the desired carboxylic acid with minimal by-product formation. nih.gov The choice of solvent can also be critical; for instance, using tetrahydrofuran (B95107) (THF) over other polar aprotic solvents in amidation reactions has been shown to reduce the formation of by-products.

Table 3: Potential By-products in Quinoline Carboxylic Acid Synthesis

| Synthesis Method/Step | Potential By-product(s) | Influencing Factors | Reference |

| Doebner Reaction | 2-Methylquinoline-4-carboxylic acid derivatives | Order of reactant addition, nature of aniline substituent (electron-donating groups). | sci-hub.se |

| Ortho-lithiation | Various unidentified side products | Use of excess n-BuLi leading to kinetic deprotonation of a methyl group. | nih.gov |

| Ester Deprotection | Various unidentified side products | Choice of deprotection reagents. | nih.gov |

| Amidation Reactions | Unspecified by-products | Choice of solvent (e.g., DMF vs. THF). |

Computational Chemistry and in Silico Modeling of 4 Methylquinoline 3 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and reactivity of 4-Methylquinoline-3-carboxylic acid. These methods allow for the prediction of a wide range of molecular properties from first principles.

Density Functional Theory (DFT) Studies

DFT has emerged as a leading method for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of the electronic and structural properties of molecules.

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this structure, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), can be reliably predicted using DFT.

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoline derivatives, this energy gap can be indicative of potential intramolecular charge transfer (ICT), which is significant for their optical and electronic properties.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carboxylic acid group's oxygen atoms and the nitrogen atom of the quinoline ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Quinoline Derivative System

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

Note: The values in this table are illustrative for a generic quinoline derivative and are not from a specific study on this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and types of atomic motion within the molecule. For this compound, theoretical vibrational analysis would help in identifying the characteristic stretching and bending frequencies of the carboxylic acid group (C=O, O-H), the methyl group (C-H), and the quinoline ring system (C-C, C-N, C-H). The agreement between theoretical and experimental spectra can also serve to validate the accuracy of the computational model used.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors, based on conceptual DFT, provide a framework for understanding and predicting chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding the nature of their chemical interactions.

Table 2: Illustrative Global Chemical Reactivity Descriptors for a Quinoline Derivative System

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / 2η | 4.01 eV |

Note: The values in this table are illustrative and derived from the energies in Table 1.

Molecular Simulation Techniques

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and interactions with solvent molecules.

For this compound, MD simulations could be used to explore its conformational landscape. The molecule has a degree of flexibility, particularly around the rotatable bond connecting the carboxylic acid group to the quinoline ring. MD simulations can sample the different possible conformations and determine their relative stabilities.

Furthermore, MD simulations are invaluable for studying solvation effects. The behavior of a molecule can be significantly influenced by the solvent it is in. By explicitly including solvent molecules (such as water) in the simulation, it is possible to study how the solvent affects the conformation of this compound and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a microscopic view of the solvation shell and the specific interactions (like hydrogen bonds) between the solute and the solvent.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding how a ligand, such as a this compound derivative, might interact with a biological macromolecule, typically a protein or enzyme.

Molecular docking simulations are employed to investigate the binding modes of quinoline carboxylic acid derivatives with various biological targets. These studies can predict the conformation of the ligand within the active site of a protein and identify key interactions that stabilize the ligand-protein complex.

For instance, docking studies on 4-quinoline carboxylic acid derivatives with the active site of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, have been performed to understand their inhibitory mechanism. researchgate.net The brequinar (B1684385) binding pocket of DHODH is predominantly nonpolar, necessitating lipophilic moieties for effective binding. nih.gov The carboxylate group of quinoline-based inhibitors is crucial, often forming significant interactions within the binding site. nih.gov

In other studies, derivatives have been docked against different targets. Molecular docking of [2,3′-biquinoline]-4-carboxylic acid analogs against E. coli DNA gyrase B was conducted to explore their binding modes and potential as antibacterial agents. semanticscholar.org Similarly, docking studies of quinoline derivatives with the outward-facing p-glycoprotein (6C0V) have been used to investigate their potential in overcoming cancer multidrug resistance. researchgate.net These computational approaches are vital for structure-based drug design, allowing for the rational design of more potent and selective inhibitors.

A critical output of molecular docking is the detailed analysis of the interactions between the ligand and the protein. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, salt bridges, and π-interactions.

In studies with DHODH, the carboxylic acid moiety of quinoline inhibitors is often observed forming a salt bridge with arginine residues (e.g., Arg136) and potential hydrogen bonds with other residues like glutamine (Gln47). nih.gov The quinoline core and other hydrophobic parts of the molecule typically engage in hydrophobic interactions with nonpolar residues such as M43, L58, and A59. nih.gov Strategic modifications to the quinoline scaffold can introduce new, favorable interactions. For example, a 1,7-naphthyridine (B1217170) analogue was designed to form a novel hydrogen bond with a tyrosine residue (Y356), and other analogues were shown to have a water-mediated hydrogen bond interaction with a threonine residue (T63). nih.gov

Docking studies of quinoline derivatives against p-glycoprotein also revealed strong binding affinities mediated by both hydrophobic interactions and hydrogen bonds. researchgate.net The table below summarizes key interactions observed in docking studies of quinoline carboxylic acid derivatives with various protein targets.

| Target Protein | Ligand Type | Key Interacting Residues | Types of Interaction |

| Dihydroorotate Dehydrogenase (DHODH) | 4-Quinoline Carboxylic Acid Analogues | Arg136, Gln47, M43, L58, A59, Y356, T63 | Salt Bridge, Hydrogen Bonding, Hydrophobic Interactions |

| E. coli DNA Gyrase B | [2,3′-Biquinoline]-4-carboxylic Acid Analogs | Not specified | Not specified |

| P-glycoprotein (6C0V) | Quinoline Derivatives | Not specified | Hydrogen Bonding, Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. nih.gov

QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with changes in their measured activity. This process involves calculating molecular descriptors that encode structural features and using statistical methods to build a predictive model. nih.govrpi.edu

A QSAR study was conducted on a series of 4-quinoline carboxylic acid derivatives to model their capacity to inhibit the replication of vesicular stomatitis virus. researchgate.net For a training set of 20 compounds, a partial least squares analysis resulted in a model with a squared correlation coefficient (r²) of 0.913. researchgate.net The model's predictive power was confirmed with a leave-one-out cross-validation (q²) of 0.842 and an external validation on a test set of five compounds (r²pre) of 0.889. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds.

In another example, robust QSAR models were developed for a series of quinoline derivatives to predict their inhibitory activity against the ABCB1 transporter, which is implicated in multidrug resistance. researchgate.net These models, which can be linear or non-linear, help in identifying the key molecular features that govern the desired biological activity. researchgate.net The development of these models often relies on calculating a wide range of 2D and 3D molecular descriptors. researchgate.net

| QSAR Model Example | Target Activity | Statistical Metric | Value |

| 4-Quinoline Carboxylic Acid Derivatives | Inhibition of Vesicular Stomatitis Virus | r² (training set) | 0.913 |

| q² (leave-one-out) | 0.842 | ||

| r²pre (test set) | 0.889 |

Machine Learning Applications in Quinoline Carboxylic Acid Research

Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical research by enabling the prediction and optimization of complex chemical systems. beilstein-journals.org

Machine learning algorithms can be trained on datasets of chemical reactions to predict the outcomes of new reactions, including product yields and selectivity. beilstein-journals.org This predictive capability is particularly useful for optimizing reaction conditions without the need for extensive, time-consuming experimentation.

One approach combines high-throughput experimentation (HTE) with computational models like graph neural networks (GNNs) to screen for suitable substrates in chemical reactions. nih.gov For instance, GNNs have been trained on experimentally generated data to predict the coupling of advanced heterocyclic building blocks with various sp³-rich carboxylic acids in Minisci-type reactions. nih.gov This methodology has been successfully applied to identify promising alkylation possibilities with high precision. nih.gov

Furthermore, machine learning models can be used to understand the reactivity of different starting materials. chemrxiv.org By analyzing the chemical patterns learned by the model, researchers can suggest new combinations of reactants to explore the scope of a reaction. chemrxiv.org These data-driven models can be classified as either global models, which use large, comprehensive databases to suggest general reaction conditions, or local models, which fine-tune parameters for a specific reaction family to enhance outcomes like yield and selectivity. beilstein-journals.org The integration of ML with automated robotic platforms is paving the way for "self-driving" chemistry labs that can accelerate the discovery and synthesis of new molecules. beilstein-journals.org

Prediction of Site Selectivity for Functionalization

The functionalization of the quinoline core is a critical strategy for modifying its chemical and pharmacological properties. Predicting the site selectivity of these reactions is a primary challenge where computational chemistry offers significant advantages. Methodologies such as Density Functional Theory (DFT) and machine learning models can forecast the most probable sites for electrophilic, nucleophilic, or radical attack. researchgate.netrsc.orgchemrxiv.org

DFT calculations are frequently employed to rationalize and predict the regioselectivity of C-H functionalization reactions. researchgate.net These calculations can determine the activation energies for reactions at different positions on the quinoline ring. For instance, in reactions involving quinoline derivatives, the relative energies of intermediates and transition states for functionalization at various C-H bonds (e.g., C2, C7, C8) can be calculated. researchgate.netrsc.org The site with the lowest activation energy barrier is the kinetically favored product. Factors influencing this selectivity include the electronic properties of the ring, where electron-rich or electron-poor regions can direct certain types of reactions, and steric hindrance from existing substituents like the methyl and carboxylic acid groups in this compound. researchgate.netresearchgate.net

A study on the C7-selective olefination of 3-methylquinoline (B29099) utilized DFT analysis to understand the observed selectivity. researchgate.net The calculations revealed that the stability of the transition state, influenced by the specific directing template used, was key to favoring the C7 position over other potential sites. researchgate.net Such computational insights are crucial for designing catalysts and directing groups that achieve high selectivity. rsc.org

More recently, the development of graph-convolutional neural networks has enabled a multitask prediction approach for site selectivity in aromatic C-H functionalization. rsc.orgchemrxiv.org These models are trained on vast databases of known reactions and learn to recognize the subtle electronic and steric patterns that govern reactivity. rsc.orgchemrxiv.org For a given substrate like this compound, such a model could provide quantitative likelihood scores for various functionalization reactions at each possible site, allowing chemists to quickly identify promising synthetic routes. rsc.org

Table 1: Theoretical Factors Influencing Site Selectivity in Quinoline Functionalization

| Position | Electronic Influence | Steric Hindrance (in this compound) | Predicted Reactivity Type |

| C2 | Electron-deficient due to the adjacent nitrogen atom. | Moderate, from the C3-carboxylic acid group. | Favorable for nucleophilic attack or specific C-H functionalization with appropriate directing groups. rsc.org |

| C5, C6 | Part of the benzenoid ring; reactivity influenced by the overall electron distribution and directing effects of substituents. | Low. | Subject to electrophilic aromatic substitution, with regioselectivity dependent on reaction conditions. |

| C7 | Part of the benzenoid ring; often a site for late-stage functionalization. researchgate.net | Low. | Can be targeted by specialized catalytic systems involving directing templates. researchgate.net |

| C8 | Electronically distinct and subject to steric influence from the heterocyclic ring nitrogen (peri-interaction). | Low. | A common site for metal-catalyzed C-H functionalization, though often challenging due to steric and electronic factors. rsc.org |

This table is a conceptual representation based on general principles of quinoline reactivity and computational findings.

De Novo Molecular Design and Virtual Screening Methodologies

The this compound scaffold serves as a valuable starting point for the design of new bioactive molecules. researchgate.net De novo design and virtual screening are powerful computational strategies used to explore the vast chemical space around this core structure to identify derivatives with enhanced activity against specific biological targets. nih.govnih.gov

Structure-guided design is a prominent methodology that relies on the known three-dimensional structure of a target protein. acs.org Researchers can design new analogues of this compound that are predicted to form favorable interactions—such as hydrogen bonds or hydrophobic contacts—with key residues in the protein's binding site. nih.govacs.org This approach was successfully used to develop potent inhibitors of dihydroorotate dehydrogenase (DHODH), where quinoline carboxylic acid analogues were designed to form new hydrogen bonds within the enzyme's active site, leading to compounds with nanomolar inhibitory concentrations. nih.govacs.org

Virtual screening involves the computational evaluation of large libraries of compounds to identify those most likely to bind to a biological target. nih.gov In one approach, derivatives of the lead compound are docked into the active site of the target protein using software like AutoDock. researchgate.netsemanticscholar.org The program calculates a binding energy or score for each compound, allowing for the ranking of thousands of potential candidates. researchgate.net This methodology has been applied to quinoline-3-carboxylic acid derivatives to study their interactions with DNA, revealing that substitutions at the 2-position can act as hydrogen bond donors/acceptors with nucleic acid base pairs. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another in silico technique used in drug design. researchgate.net A QSAR model is a mathematical equation that relates the chemical structures of a series of compounds to their biological activity. researchgate.net By analyzing a set of 4-quinoline carboxylic acid derivatives with known antiviral activity, a QSAR model was developed that could accurately predict the inhibitory capacity of new, untested compounds based on calculated molecular descriptors. researchgate.net

Table 2: Example of Virtual Screening Data for Quinoline Carboxylic Acid Derivatives as DHODH Inhibitors

| Compound ID | R1-Group (at C2) | R2-Group (at C6) | Experimental IC₅₀ (nM) |

| Brequinar | 2'-fluoro-[1,1'-biphenyl]-4-yl | Fluoro | 26.2 ± 1.8 |

| 41 | 2'-methoxy-[1,1'-biphenyl]-4-yl | Fluoro | 9.71 ± 1.4 |

| 43 | 2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl | Fluoro | 26.2 ± 1.8 |

| 46 | 2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl | Fluoro | 28.3 ± 3.3 |

Data adapted from a study on 6-fluoro-3-methylquinoline-4-carboxylic acid derivatives. nih.govacs.org This table exemplifies how modifications to the quinoline scaffold affect biological activity, a key focus of virtual screening and de novo design.

Optimization of Synthesis Parameters (e.g., Yield, Selectivity, Purity)

Computational chemistry is increasingly used to optimize synthetic reaction conditions, reducing the need for extensive and time-consuming experimental screening. rsc.org By modeling reaction mechanisms and the influence of different parameters, it is possible to predict the conditions that will maximize product yield, selectivity, and purity. mdpi.com

Machine learning algorithms can also be combined with computational chemistry to optimize reaction parameters. mdpi.com By training a model on a dataset of reactions performed under various conditions, the algorithm can predict the outcomes for new sets of parameters, guiding chemists toward the optimal setup for achieving high yield and purity. mdpi.com

Experimental studies on the synthesis of 3-substituted quinolines demonstrate the sensitivity of the reaction to various parameters. frontiersin.org In one such study, the synthesis was optimized by systematically varying the oxidant, acid, solvent, and temperature. It was found that using K₂S₂O₈ as the oxidant in DMSO at 100°C provided the highest yield. frontiersin.org Computational models aim to predict these optimal conditions, thereby accelerating the development of efficient, cost-effective, and environmentally responsible synthetic routes. mdpi.com

Table 3: Experimental Optimization of Reaction Conditions for Synthesis of a 3-Substituted Quinoline

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | O₂ (1 atm) | DMSO | 100 | 35 |

| 2 | TBHP (2.0) | DMSO | 100 | 41 |

| 3 | Oxone (2.0) | DMSO | 100 | 56 |

| 4 | K₂S₂O₈ (1.0) | DMSO | 100 | 82 |

| 5 | K₂S₂O₈ (1.0) | DMF | 100 | 73 |

| 6 | K₂S₂O₈ (1.0) | Toluene | 100 | 65 |

| 7 | K₂S₂O₈ (1.0) | MeCN | 100 | 68 |

| 8 | K₂S₂O₈ (1.0) | DMSO | 80 | 61 |

| 9 | K₂S₂O₈ (1.0) | DMSO | 120 | 80 |

Data adapted from a study on the synthesis of 2,4-diphenyl-3-methylquinoline. frontiersin.org This table illustrates the type of experimental data that computational models are designed to predict to streamline synthesis optimization.

Reaction Mechanisms and Mechanistic Investigations for 4 Methylquinoline 3 Carboxylic Acid Synthesis

Elucidation of Classical Quinoline (B57606) Synthesis Mechanisms

Classical name reactions have long been employed for quinoline synthesis. However, for obtaining the 4-methyl-3-carboxylic acid substitution pattern, certain methods are more suitable than others.

Detailed Mechanistic Pathways of Doebner and Pfitzinger Condensations

The Doebner and Pfitzinger reactions are prominent methods for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net In the Doebner reaction , an aniline (B41778) reacts with an aldehyde and pyruvic acid. wikipedia.org The mechanism is thought to proceed through an initial aldol (B89426) condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

Alternatively, the reaction can begin with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org Due to the use of pyruvic acid as the three-carbon source, this reaction inherently leads to a carboxylic acid group at the C4 position of the quinoline ring.

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in a basic medium to produce substituted quinoline-4-carboxylic acids. researchgate.netwikipedia.org The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. wikipedia.org The enamine subsequently undergoes an intramolecular cyclization and dehydration to furnish the final quinoline-4-carboxylic acid. wikipedia.org Similar to the Doebner reaction, the Pfitzinger synthesis is structurally predisposed to yield derivatives with a carboxylic acid at the C4 position.

While variations exist, such as using specific propiophenones in the Pfitzinger reaction to introduce a methyl group at the C3 position, the direct synthesis of 4-Methylquinoline-3-carboxylic acid via these classical routes is not straightforward. nih.gov A more appropriate classical approach for this specific substitution pattern is the Gould-Jacobs reaction.

The Gould-Jacobs reaction provides a viable route to 4-hydroxyquinoline-3-carboxylic acid derivatives. wikipedia.org This reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The initial step is a nucleophilic substitution where the aniline displaces the ethoxy group. wikipedia.org The resulting intermediate then undergoes a thermal, 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve the saponification of the ester to the carboxylic acid, followed by decarboxylation if the unsubstituted 4-hydroxyquinoline (B1666331) is desired. wikipedia.orgyoutube.com By starting with an appropriately substituted aniline and carrying out the saponification step without decarboxylation, this method provides the foundational 3-carboxy-4-oxo (or 4-hydroxy) quinoline structure.

| Reaction | Key Reactants | Typical Product | Relevance to this compound |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Low (yields 4-carboxy derivatives) wikipedia.orgnih.gov |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Low (yields 4-carboxy derivatives) researchgate.netwikipedia.org |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | High (provides the 3-carboxy scaffold) wikipedia.orgablelab.eu |

Proposed Mechanisms for Novel Synthetic Transformations

Modern organic synthesis has introduced innovative methods for constructing the quinoline core with specific substitution patterns. One such novel approach is a domino reaction for the synthesis of ethyl quinoline-3-carboxylates. rsc.org This reaction utilizes an arylmethyl azide (B81097) and ethyl 3-ethoxyacrylate, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). The proposed mechanism begins with the reaction of the arylmethyl azide with BF₃·OEt₂ and the elimination of nitrogen gas to form an intermediate that reacts with ethyl 3-ethoxyacrylate. The subsequent cyclization and oxidation, often facilitated by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the formation of the ethyl quinoline-3-carboxylate product. rsc.org By selecting an appropriately substituted arylmethyl azide, this method can be tailored to produce derivatives like ethyl 4-methylquinoline-3-carboxylate.

Another innovative strategy involves a one-pot synthesis to produce complex quinoline-3-carboxylic acids starting from a pre-functionalized quinoline. For instance, the synthesis of 4-methyl-2-(3-methylbenzofuran-2-yl)quinoline-3-carboxylic acids starts with ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate. connectjournals.com This starting material undergoes a Williamson ether synthesis with a substituted 1-(2-hydroxyphenyl)ethanone, followed by an intramolecular cyclization and subsequent saponification of the ester to the carboxylic acid, all in a one-pot procedure. connectjournals.com This highlights that routes to the core 4-methylquinoline-3-carboxylate are established and can be used as building blocks for more complex molecules.

Photochemical Reaction Mechanisms and Pathways

Photochemistry offers unique, light-driven pathways for the synthesis of heterocyclic compounds, including quinolines. These reactions often proceed under mild conditions and can provide access to structures that are difficult to obtain through thermal methods.

Mechanism of Photoisomerization and Subsequent Cyclocondensation

Photochemical routes to quinolines can involve a tandem photoisomerization-cyclization process. nih.gov A plausible mechanism for the synthesis of a quinoline-3-carboxylate derivative can be initiated by a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which becomes excited upon visible-light irradiation. rsc.org This excited photocatalyst can then engage in a single-electron transfer (SET) process.

For instance, a precursor like an α-keto acid can be quenched by the excited photocatalyst to generate a radical after the release of carbon dioxide. rsc.org This radical can then add to an appropriately designed acceptor. In a hypothetical pathway to this compound, a precursor containing an aniline moiety linked to a suitable Michael acceptor could be employed. Upon photo-induced radical generation and subsequent intramolecular cyclization onto the aromatic ring, a dihydroquinoline intermediate would be formed. The final aromatization step, potentially driven by a mild oxidant present in the reaction mixture, would yield the quinoline ring.

Another photochemical approach involves the irradiation of o-alkynylaryl isocyanides in the presence of iodine, which leads to 2,4-diiodoquinolines. organic-chemistry.org While not directly yielding the target molecule, this demonstrates the power of photochemistry to construct the quinoline core, which can then be further functionalized. The mechanism likely involves the formation of a radical species upon photoirradiation, which then undergoes an intramolecular cyclization.

Catalytic Reaction Mechanisms in Quinoline Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocycles, providing efficient and selective methods for bond formation. These catalytic cycles often involve C-H activation, allowing for the direct functionalization of simple starting materials.

Role of Transition Metal Catalysis in C-H Functionalization

Transition metals such as cobalt, rhodium, and palladium are instrumental in modern quinoline synthesis. mdpi.comrsc.org A notable example is the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes to produce quinolines. organic-chemistry.org In this type of reaction, the aniline can coordinate to the cobalt center, followed by ortho-C-H activation to form a five-membered cobaltacycle. This intermediate then undergoes migratory insertion of an alkyne. Subsequent reductive elimination and aromatization would yield the quinoline product. To synthesize this compound via this route, one could envision using an aniline and a specifically substituted alkyne that would provide the C3-carboxylic acid (or a precursor group) and the C4-methyl group.

Another powerful strategy is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov The proposed mechanism involves the formation of a palladiaziridine intermediate from the palladium catalyst and the arylhydrazine. This is followed by coordination of the cyano group and oxidative addition of the palladium(0) into the C-N bond. A sequential denitrogenative addition and intramolecular cyclization then leads to the quinoline product. nih.gov The substitution pattern of the final quinoline is determined by the substituents on the o-aminocinnamonitrile and the arylhydrazine.

| Catalyst Type | General Reactants | Mechanistic Feature | Potential for this compound |

| **Lewis Acid (BF₃·OEt₂) ** | Arylmethyl azide, Alkene | Domino reaction (Azide decomposition, Cyclization, Oxidation) | High, with appropriate starting materials rsc.org |

| Photocatalyst (e.g., 4CzIPN) | Precursor with radical initiator and acceptor | Single-Electron Transfer (SET), Radical cascade, Cyclization | Moderate, requires design of a specific precursor rsc.org |

| Transition Metal (e.g., Co(III)) | Aniline, Alkyne | C-H Activation, Migratory Insertion, Reductive Elimination | High, with specifically substituted alkyne organic-chemistry.org |

| Transition Metal (e.g., Pd(0)) | o-Aminocinnamonitrile, Arylhydrazine | Denitrogenative cascade, Cyclization | Moderate, depends on availability of substituted precursors nih.gov |

Organocatalytic Reaction Cycles

Organocatalysis, a cornerstone of green chemistry, utilizes small organic molecules to accelerate chemical reactions. In the context of quinoline synthesis, organocatalysts offer metal-free alternatives, often proceeding under milder conditions. While specific literature detailing organocatalytic cycles exclusively for this compound is specialized, the principles can be extrapolated from the synthesis of closely related quinoline and heterocyclic structures. nih.govnih.govrsc.org

Amino acids, such as L-proline, are exemplary bifunctional organocatalysts, possessing both a basic amine group and an acidic carboxylic acid group. nih.govrsc.org In plausible mechanisms for quinoline synthesis, the catalyst can activate reactants through hydrogen bonding or by forming key intermediates like enamines or iminium ions. nih.gov For instance, in a reaction analogous to the Combes synthesis, an organocatalyst could facilitate both the initial condensation of an aniline with a β-ketoester and the subsequent cyclization and dehydration steps.

The proposed mechanism often involves a catalytic cycle where the organocatalyst is regenerated. For example, in an L-proline catalyzed reaction, the initial step could be the formation of a Knoevenagel-type adduct. The catalyst, acting as a Brønsted acid/base, assists in the enolization of one reactant and the activation of the other, leading to the formation of an intermediate that subsequently cyclizes. nih.gov

Table 1: Organocatalysts in the Synthesis of Quinoline-Related Heterocycles This table is generated based on data from syntheses of related heterocyclic compounds.

| Catalyst | Reaction Type | Function | Reference |

|---|---|---|---|

| L-Proline | Multi-component reaction | Bifunctional acid/base catalyst | nih.gov |

| Camphorsulfonic acid (CSA) | Condensation/Cyclization | Brønsted acid catalyst | nih.gov |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Condensation | Basic catalyst | nih.gov |

Intramolecular Cyclization Mechanisms (e.g., Friedel–Crafts Type Reactions)

Intramolecular cyclization is a critical step in many quinoline syntheses, establishing the core bicyclic structure. Friedel-Crafts type reactions are a prominent class of these cyclizations, involving an intramolecular electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile within the same molecule. acs.orgpublish.csiro.au

A classic route that employs this mechanism is the Combes quinoline synthesis, which can be adapted to produce 4-methylquinoline (B147181) derivatives. researchgate.netiipseries.org The process begins with the condensation of an aniline with a β-diketone or, for the target acid, a β-ketoester like ethyl 2-methylacetoacetate. This reaction forms an enamine intermediate. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, the carbonyl group of the ester is protonated, creating a potent electrophilic center. This center is then attacked by the electron-rich aniline ring in an intramolecular electrophilic substitution, leading to a cyclized intermediate. Subsequent dehydration and aromatization yield the final substituted quinoline ring system.

Research has demonstrated the successful synthesis of related structures, such as 12-methyl acs.orgbenzoxepino[3,4-b]quinolin-13(6H)-ones, through a process involving the intramolecular Friedel–Crafts cyclization of precursor 2-(aryloxymethyl)-4-methylquinoline-3-carboxylic acids. osi.lv The choice of acid catalyst is crucial and can significantly influence reaction efficiency and yield. acs.orgpublish.csiro.au

Table 2: Catalysts for Intramolecular Cyclization in Quinoline Synthesis

| Catalyst/Reagent | Reaction Name/Type | Role | Reference |

|---|---|---|---|

| Polyphosphoric acid (PPA) | Friedel-Crafts / Combes | Brønsted acid, dehydrating agent | publish.csiro.au |

| p-Toluenesulfonic acid (PTSA) | Friedel-Crafts Cyclization | Brønsted acid catalyst | nih.govpublish.csiro.au |

| Boron trifluoride etherate (BF₃·OEt₂) | Friedel-Crafts with allenyl cations | Lewis acid catalyst | acs.orgresearchgate.net |

| TMSOTf | Friedel-Crafts with allenyl cations | Lewis acid catalyst | acs.org |

Spectroscopic and Computational Approaches to Mechanistic Elucidation

Understanding the intricate mechanisms of quinoline synthesis relies heavily on a combination of spectroscopic analysis and computational modeling. These tools provide indispensable insights into reaction pathways, intermediate structures, and the factors governing selectivity.

Spectroscopic Methods: Spectroscopic techniques are fundamental for the structural confirmation of reactants, intermediates, and final products.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the precise connectivity of atoms, confirming the formation of the desired quinoline scaffold and the positions of substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of molecular formulas. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and aromatic C-H bonds, confirming transformations throughout the reaction sequence. nih.gov

X-ray Crystallography: For crystalline products, single-crystal X-ray analysis offers definitive proof of structure, including stereochemistry, by mapping the precise spatial arrangement of atoms. nih.govrsc.org

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at a molecular level.

Reaction Pathway Modeling: Researchers can model the entire reaction coordinate, calculating the energies of reactants, transition states, and products to map out the most likely mechanistic pathway.

Selectivity Studies: Computational studies can elucidate the origins of regioselectivity in reactions, for example, by comparing the activation energies for the formation of different possible isomers. nih.govnih.gov This is particularly useful in complex multi-component reactions where several outcomes are possible.

Intermediate Analysis: The structures and stabilities of transient intermediates, which are often difficult or impossible to observe experimentally, can be calculated, providing a more complete picture of the reaction mechanism.

Table 3: Analytical Methods for Mechanistic Studies in Quinoline Synthesis

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| NMR Spectroscopy | Product characterization | Structural elucidation of quinoline derivatives | publish.csiro.au |

| X-ray Analysis | Structure determination | Unambiguous confirmation of molecular structure | nih.govrsc.org |

| Computational Studies (DFT) | Mechanistic investigation | Explaining reaction selectivity and pathways | nih.govnih.gov |

Advanced Applications of 4 Methylquinoline 3 Carboxylic Acid and Its Derivatives in Chemical Science

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group in 4-methylquinoline-3-carboxylic acid and its derivatives provide excellent coordination sites for metal ions. This has led to their extensive use as ligands in the development of novel coordination complexes and catalysts.

Design and Synthesis of Metal-Ligand Complexes for Catalytic Transformations

Quinoline-based ligands are recognized for their effective performance in catalysis. researchgate.net The design of metal complexes incorporating these ligands can influence the steric and electronic environment around the metal center, thereby tuning the reactivity and selectivity of catalytic transformations. researchgate.net For instance, palladium(II) complexes with quinoline-based ligands have been developed for the monoselective chlorination of free carboxylic acids. researchgate.net In such systems, the ligand can engage in hydrogen-bonding interactions within the secondary coordination sphere with the substrate's carboxylate group, facilitating the metal-mediated reaction. researchgate.net

The synthesis of these complexes often involves straightforward reaction pathways. For example, various 2-aryl-quinoline-4-carboxylic acids can be synthesized in the presence of a magnetic nanoparticle-supported catalyst, demonstrating the versatility of this scaffold in creating catalytically active molecules. acs.org The resulting metal-ligand complexes have shown potential in a range of catalytic reactions.

| Metal Complex | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Palladium(II) Complex | Quinoline-based ligand | β-C(sp³)–H monoselective chlorination of free carboxylic acids | researchgate.net |

| Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride | Used in the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives | Synthesis of quinoline derivatives | acs.org |

| Copper(I) Complex | Biimidazole ligand supported on magnetic Fe₃O₄ | Synthesis of imidazo[1,2-a]pyridines | beilstein-journals.org |

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. researchgate.netgoogle.com The properties of MOFs, such as their pore size, surface area, and catalytic activity, are highly dependent on the nature of the organic linker. researchgate.netias.ac.in Quinoline-dicarboxylic acids and their derivatives are attractive candidates for use as organic ligands in MOF synthesis. google.com

The incorporation of quinoline-based ligands can introduce Lewis acidic sites into the MOF structure, which is beneficial for catalysis. ias.ac.in For example, MOFs like MIL-53(Al), which possess Lewis acidic Al³⁺ sites, have demonstrated high efficiency in the synthesis of quinoline derivatives via the Friedländer reaction. ias.ac.in The structural adaptability and customizable catalytic sites of MOFs make them promising materials for various chemical transformations. ias.ac.in

| MOF | Organic Ligand Containing Quinoline Moiety | Potential Application | Reference |

|---|---|---|---|

| MIL-53(Al) | Not directly a quinoline, but used to catalyze quinoline synthesis | Heterogeneous catalysis (Friedländer synthesis) | ias.ac.in |

| [(CuCN)₂.(6-mquin)₂] | 6-methyl quinoline | Heterogeneous catalysis (oxidative discoloration of dyes) | researchgate.net |

| Various MOFs | Quinoline-dicarboxylic acids | Gas storage, separation, catalysis | google.com |

Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. researchgate.net The quinoline ring system and the carboxylic acid group in this compound are adept at participating in a variety of these interactions, leading to the formation of complex and ordered solid-state structures.

Investigation of Non-Covalent Interactions in Solid-State Structures (e.g., C-H...π, π-π Stacking)

The crystal packing of 4-methylquinoline (B147181) derivatives is often governed by a combination of hydrogen bonds and other weak intermolecular forces. nih.gov In the crystal structures of co-crystals involving 4-methylquinoline, π–π stacking interactions between the quinoline ring systems are commonly observed. nih.gov These interactions, along with C—H⋯O hydrogen bonds, can lead to the formation of layered structures. nih.gov

| Compound/System | Observed Non-Covalent Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Co-crystals of 4-methylquinoline with substituted benzoic acids | π–π stacking, C—H⋯O hydrogen bonds, C—H⋯Cl hydrogen bonds, N—O⋯π interactions | Layered structures, ribbons, 3D networks | nih.gov |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | O—H⋯N hydrogen bonds, C—H⋯O interactions, π–π stacking | Chains forming 2D networks | researchgate.net |

| Methyl 2-(2-chlorophenyl)-6-methylquinoline-3-carboxylate | C-H...π and π-π interactions, Chlorine-Chlorine short intermolecular contacts | 3D supramolecular network | acs.org |

Precursors for Advanced Materials Development

The unique properties of this compound and its derivatives make them valuable precursors in the synthesis of advanced functional materials. Their rigid, aromatic structure combined with reactive functional groups allows for their incorporation into larger molecular and macromolecular systems with tailored properties.

Derivatives such as 3-Hydroxy-2-methylquinoline-4-carboxylic acid are employed in the synthesis of materials like liquid crystals, organic light-emitting diodes (OLEDs), and polymers. a2bchem.com The electronic properties of the quinoline core are particularly advantageous for applications in optoelectronics. For instance, 4-Hydroxy-7-methylquinoline-3-carbonitrile is noted as a potential precursor for advanced materials due to its unique electronic characteristics. smolecule.com The ability to modify the quinoline scaffold at various positions allows for fine-tuning of the material's properties for specific applications.

| Precursor Compound | Type of Advanced Material | Key Functional Property | Reference |

|---|---|---|---|

| 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Liquid crystals, OLEDs, Polymers | Tailored optoelectronic and physical properties | a2bchem.com |

| 4-Hydroxy-7-methylquinoline-3-carbonitrile | Advanced materials | Unique electronic properties | smolecule.com |

Bio-Inspired Chemical Systems Research (focused on chemical principles, not specific biological results)

The principles of molecular recognition and self-assembly observed in biological systems often serve as an inspiration for the design of novel chemical systems. The 4-quinolone-3-carboxylic acid motif is considered a "privileged structure" in medicinal chemistry, and the underlying chemical principles are being explored in the design of bio-inspired systems. nih.govresearchgate.net

A key principle is the use of non-covalent interactions to guide chemical processes. For example, bio-inspired quinoline-based ligands have been designed to participate in hydrogen-bonding interactions within the secondary coordination sphere of a metal catalyst. researchgate.net This mimics how enzymes use specific interactions to position a substrate for a reaction, thereby enhancing catalytic efficiency and selectivity. researchgate.net The design of these systems focuses on replicating the fundamental chemical interactions that govern biological function, rather than achieving a specific biological outcome. The ability of the carboxylic acid group to form strong hydrogen bonds is a central feature in these bio-inspired designs. nih.gov

| Bio-Inspired System/Concept | Chemical Principle Demonstrated | Relevance | Reference |

|---|---|---|---|

| Quinoline-based ligands in catalysis | Use of secondary coordination sphere hydrogen-bonding to orient substrates | Mimics enzyme-substrate interactions to enhance catalytic selectivity | researchgate.net |

| 4-Quinolone-3-carboxylic acid pharmacophore | Specific 3D arrangement of hydrogen bond donors/acceptors and hydrophobic groups | Guides the design of molecules with specific recognition properties | mdpi.com |

| Brequinar (B1684385) analogues | Carboxylate group forming a salt bridge and hydrogen bonds in a binding pocket | Demonstrates the importance of the carboxylic acid for specific, strong interactions | nih.gov |

Q & A

Q. What are the standard synthetic routes for 4-methylquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves multi-step reactions. A common approach includes:

- Microwave-assisted cyclization : Using reagents like BMICl at 240°C in water under microwave (MW) conditions to form the quinoline core .

- Ester hydrolysis : Converting ethyl ester precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) to the carboxylic acid via alkaline hydrolysis with NaOH in methanol/water mixtures .

- Catalytic cross-coupling : Employing Pd(OAc)₂ and PPh₃ in DME/EtOH under MW conditions to introduce substituents .

Optimization strategies : Adjusting solvent polarity (e.g., TFA for acidic conditions), temperature (100–150°C), and catalyst loading to improve yields.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

Q. How should this compound be stored to ensure stability?

- Storage conditions : Keep in airtight containers under dry, inert atmospheres (e.g., N₂) to prevent hydrolysis or oxidation .

- Handling precautions : Avoid prolonged exposure to light, moisture, and high temperatures (>100°C) .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the quinoline core in this compound derivatives?

The cyclization mechanism often involves: